molecular formula C27H30O17 B3338718 Vicinin 2 CAS No. 90456-53-4

Vicinin 2

Cat. No.: B3338718
CAS No.: 90456-53-4
M. Wt: 626.5 g/mol
InChI Key: CSNXTSWTBUEIJB-UHFFFAOYSA-N
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Description

Vicinin 2, also known as apigenin-6,8-di-C-glucopyranoside, is a flavonoid belonging to the subclass of flavones. It is characterized by an uncommon C-glycosidic linkage. This compound is found in various plants, including the leaves of Lychnophora ericoides and Glycyrrhiza echinata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vicinin 2 can be synthesized through chromatographic fractionation of methanol extracts from plant sources such as Antidesma bunius leaves. The process involves the use of solvents like ethyl acetate and n-butanol for extraction, followed by purification using silica gel column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant materials using ethanol or methanol as solvents. The extract is then subjected to various purification steps, including liquid-liquid extraction and chromatographic techniques, to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Vicinin 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other reactive oxygen species.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under mild conditions.

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which retain the core flavonoid structure .

Mechanism of Action

Comparison with Similar Compounds

Vicinin 2 is unique due to its C-glycosidic linkage, which distinguishes it from other flavonoids. Similar compounds include:

This compound stands out due to its unique structural features and diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-12-15(32)18(35)20(37)26(41-12)43-24-17(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-23(14)25(22(24)39)44-27-21(38)19(36)16(33)13(7-29)42-27/h1-5,12-13,15-16,18-21,26-30,32-39H,6-7H2/t12-,13-,15-,16-,18+,19+,20-,21-,26+,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNXTSWTBUEIJB-PXJYGDGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126527
Record name 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90456-53-4
Record name 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90456-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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